molecular formula C27H27N5O2 B1667443 Bisindolylmaleimide VII CAS No. 137592-47-3

Bisindolylmaleimide VII

Cat. No.: B1667443
CAS No.: 137592-47-3
M. Wt: 453.5 g/mol
InChI Key: VKLVUAHQOFDKLR-UHFFFAOYSA-N
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Description

Bisindolylmaleimide VII is a selective inhibitor of protein kinase C . It has the molecular formula C27H27N5O2 and a molecular weight of 453.5 g/mol .


Synthesis Analysis

Bisindolylmaleimide (BIM)-type compounds, including this compound, arise from natural sources such as arcyriarubin and are biosynthetically related to indolocarbazoles . They are commonly the immediate synthetic precursors of indolocarbazoles . Synthetic endeavors within this class of compounds are broad and have led to the development of both remarkably potent and selective protein kinase inhibitors .


Molecular Structure Analysis

The molecular structure of this compound includes two indole groups and a maleimide group . The compound is highly functionalized, which provides the opportunity to generate new derivatives with unique biological profiles .


Chemical Reactions Analysis

This compound is recognized for its activity against protein kinases . It has been identified as a reference compound to benchmark a number of bioassays, including kinase inhibition .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 453.5 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 6 .

Scientific Research Applications

Enhancing Apoptosis in Cancer Therapy

  • Apoptosis Enhancement in Cancer Cells : Bisindolylmaleimide derivatives, including VIII, have been shown to enhance DR5-mediated apoptosis through various pathways, including MKK4/JNK/p38 kinase and mitochondrial pathways, suggesting potential utility in cancer therapy (Ohtsuka & Zhou, 2002).
  • Bisindolylmaleimides as PKC Inhibitors and Apoptosis Inducers : These compounds, initially described as protein kinase C (PKC) inhibitors, have broader effects on signaling molecules, displaying potent proapoptotic properties and impacting cellular mechanisms like MDR reversal and modulation of Wnt signaling. This positions them as promising agents in anticancer therapy (Pająk, Orzechowska, Gajkowska, & Orzechowski, 2008).

Immunological Effects and T Cell Modulation

  • Influence on T Lymphocytes : Bisindolylmaleimide VIII has been found to inhibit the activation and proliferation of murine T lymphocytes, indicating its potential as an immunosuppressive agent (Mu Jing-jing, 2009).
  • Effect on Human T Cells in Multiple Sclerosis : Research has shown partial synergy of bisindolylmaleimides with apoptotic stimuli in antigen-specific T cells, with implications for therapeutic strategies in multiple sclerosis (Wendling, Aktas, Schmierer, Zschenderlein, & Zipp, 2000).

Cellular and Molecular Biology

Mechanism of Action

Safety and Hazards

Bisindolylmaleimide VII is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Bisindolylmaleimide VII and other BIM-type compounds have stimulated great interest in medicinal chemistry programs due to their unique biological activities . They can be highly functionalized or chemically manipulated, which provides the opportunity to generate new derivatives with unique biological profiles . This makes these compounds attractive to be considered as possible prototypes of new calmodulin protein inhibitors .

Biochemical Analysis

Biochemical Properties

Bisindolylmaleimide VII interacts with the catalytic subunit of PKC, inhibiting its function . The inhibition is competitive with ATP . Studies of structure-activity relationships of analogs indicate that cationic substituents at the indole nitrogen increase the potency as an inhibitor of PKC .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It is used to selectively probe for PKC-mediated pathways for transduction of hormone, cytokine, and growth factor signals . It has also been reported to inhibit ABCG2, a half-transporter associated with drug resistance in cancer cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the SH2 domain of STAT3, inhibiting STAT3 phosphorylation and activation, leading to reduced expression of STAT3 downstream target genes .

Temporal Effects in Laboratory Settings

It is known that this compound is a potent and selective inhibitor of protein kinase C, and its effects can be observed in both in vitro and in vivo studies .

Metabolic Pathways

This compound is involved in the metabolic pathways related to protein kinase C (PKC). It inhibits PKC by interacting with the catalytic subunit .

Transport and Distribution

It is known that this compound can inhibit the ATP-binding cassette (ABC) transporter ABCB1 .

Subcellular Localization

It is known that this compound can bind to the SH2 domain of STAT3, suggesting a potential nuclear localization .

Properties

IUPAC Name

3-(1H-indol-3-yl)-4-[1-(3-piperazin-1-ylpropyl)indol-3-yl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O2/c33-26-24(20-16-29-22-8-3-1-6-18(20)22)25(27(34)30-26)21-17-32(23-9-4-2-7-19(21)23)13-5-12-31-14-10-28-11-15-31/h1-4,6-9,16-17,28-29H,5,10-15H2,(H,30,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLVUAHQOFDKLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCN2C=C(C3=CC=CC=C32)C4=C(C(=O)NC4=O)C5=CNC6=CC=CC=C65
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40274364
Record name bisindolylmaleimide vii
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137592-47-3
Record name bisindolylmaleimide vii
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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